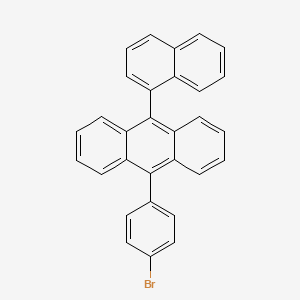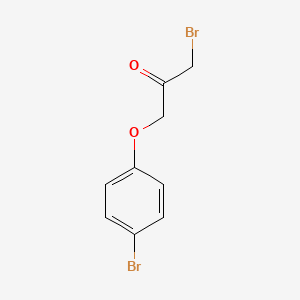
1-Bromo-3-(4-bromophenoxy)propan-2-one
Übersicht
Beschreibung
1-Bromo-3-(4-bromophenoxy)propan-2-one is a chemical compound with the CAS Number: 1955540-07-4. It has a molecular weight of 307.97 . The IUPAC name for this compound is 1-bromo-3-(4-bromophenoxy)propan-2-one .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-(4-bromophenoxy)propan-2-one is 1S/C9H8Br2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
The compound 1-Bromo-3-(4-bromophenoxy)propan-2-one has a molecular weight of 307.97 . Other physical and chemical properties such as melting point, boiling point, density, and solubility were not available in the search results.Wissenschaftliche Forschungsanwendungen
Enzymatic Strategies in Synthesis
1-Bromo-3-(4-bromophenoxy)propan-2-one and its derivatives have been utilized in enzymatic strategies to synthesize enantioenriched compounds. For instance, biotransamination experiments have been conducted with ketones derived from this compound to yield enantiomers with high selectivity. This methodology has been pivotal in developing precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).
Stereochemistry and Organic Synthesis
The compound and its analogs are instrumental in regio- and stereo-selective bromo(alkoxylation) reactions, contributing to the synthesis of stereochemically complex molecules. These reactions highlight the compound's utility in facilitating precise structural modifications, which are vital for the development of various organic molecules with potential applications in different fields of chemistry (Idris et al., 2000).
Antimicrobial and Antiradical Activity
Derivatives of 1-Bromo-3-(4-bromophenoxy)propan-2-one have been synthesized and evaluated for their antimicrobial and antiradical activities. These studies are crucial in exploring the compound's potential in developing new therapeutics and understanding its biological activities (Čižmáriková et al., 2020).
Role in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of a plethora of structurally diverse and biologically significant molecules. It's involved in Sonogashira coupling and cycloisomerization cascade, underlining its importance in constructing complex organic structures with high functional group tolerance (Kishore & Satyanarayana, 2022).
Synthesis and Characterization
The compound is central to synthesizing ligands and their metal complexes, characterized by various spectroscopic methods. This highlights its significance in inorganic chemistry, especially in the synthesis and study of coordination compounds (Sampal et al., 2018).
Eigenschaften
IUPAC Name |
1-bromo-3-(4-bromophenoxy)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSNFVGMIJICLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(4-bromophenoxy)propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





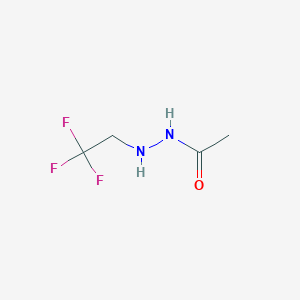
![(6R,7R)-7-[[(2Z)-2-(5-acetamido-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1383037.png)
![2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1383040.png)
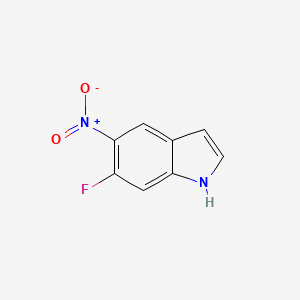
![9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1383045.png)

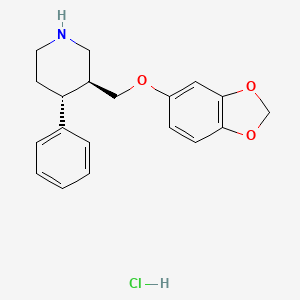
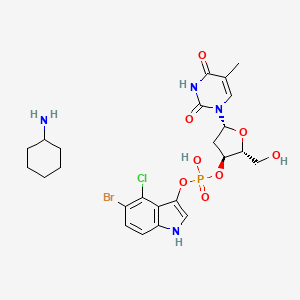
![(Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester](/img/structure/B1383051.png)
